molecular formula C22H31NO14 B587815 N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 CAS No. 950508-99-3

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Cat. No.: B587815
CAS No.: 950508-99-3
M. Wt: 536.501
InChI Key: MFDZYSKLMAXHOV-UCWJTYEISA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate under IUPAC rules. This nomenclature reflects:

  • Stereochemical configuration at C4 (S), C5 (R), and C6 (R)
  • Positions of acetyloxy (-OAc) groups at C2, C4, C7, C8, and C9
  • Trideuterated acetyl group [(CD₃CO)-] at C5
  • Methyl esterification at the C1 carboxylate

Common synonyms include:

  • Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate-d3
  • 5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic acid methyl ester 2,4,7,8,9-pentaacetate-d3

Molecular Formula and Isotopic Composition

The molecular formula C₂₂H₂₈D₃NO₁₄ (MW = 536.50 g/mol) exhibits:

Element Count Isotopic Contribution
C 22 Natural abundance
H 28 3D at C5 acetyl
N 1 Natural abundance
O 14 Natural abundance

Deuterium labeling occurs exclusively at the C5 N-acetyl group, replacing all three hydrogens in the methyl moiety (CD₃CO-). This isotopic pattern introduces a +3 Da mass shift compared to the non-deuterated analog, critical for mass spectrometry applications.

Structural Features: Acetylation Patterns and Deuterium Labeling

The core structure derives from N-acetylneuraminic acid (Neu5Ac), with five strategic modifications:

Acetylation Sites

Position Functional Group Biological Relevance
C2 -OAc Stabilizes β-anomer
C4 -OAc Blocks glycosylation
C7-C9 -OAc Mimics natural O-acetylated sialosides

Deuterium Labeling
The CD₃ group at C5 enables:

  • Non-radioactive isotopic tracing in metabolic studies
  • Distinction from endogenous Neu5Ac derivatives in MS/MS spectra
  • Quantification of sialylation efficiency in glycoconjugate synthesis

Conformational analysis reveals a ^2C₅ chair configuration for the pyranose ring, stabilized by intramolecular hydrogen bonding between the C1 ester carbonyl and C5 amide proton. The glycerol side chain (C7-C9) adopts a gauche conformation due to steric crowding from acetyl groups.

Crystallographic Data and Conformational Analysis

Though single-crystal X-ray data for the deuterated form remains unpublished, structural analogs provide insights:

Key Parameters from Non-Deuterated Analog

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.23 Å, b=14.56 Å, c=18.91 Å
Torsion angle C7-C8-C9-O 178.2° (antiperiplanar)
Pyranose ring puckering ^2C₅ (Δ² = 42.7°)

Molecular dynamics simulations indicate the deuterated acetyl group minimally affects conformation (<0.3 Å RMSD vs. non-deuterated form). However, isotopic substitution reduces vibrational entropy by 12.7 kJ/mol, potentially stabilizing crystal packing.

Comparative analysis with underivatized Neu5Ac shows:

  • 23° increase in glycosidic bond angle (C2-O-C6) due to esterification
  • 1.4 Å shortening of hydrogen bond between C1=O and C5-NH

Properties

CAS No.

950508-99-3

Molecular Formula

C22H31NO14

Molecular Weight

536.501

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-UCWJTYEISA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Synonyms

5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; 

Origin of Product

United States

Preparation Methods

Methyl Esterification of N-Acetylneuraminic Acid

The synthesis begins with N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. The carboxylic acid group at position 1 is converted to a methyl ester via acid-catalyzed methanolysis:

Reaction Conditions

  • Reagent : Anhydrous methanol (MeOH)

  • Catalyst : Concentrated HCl or H₂SO₄ (0.1–0.5 M)

  • Temperature : 25–40°C

  • Duration : 12–24 hours

The reaction yields N-acetylneuraminic acid methyl ester, confirmed by thin-layer chromatography (TLC) or NMR.

Deuterium Incorporation at the N-Acetyl Group

Deuterium is introduced at the N-acetyl group using deuterated acetic anhydride (Ac₂O-d₃). This step replaces the hydrogen atoms in the acetyl group with deuterium, ensuring isotopic labeling:

Reaction Conditions

  • Reagent : Acetic anhydride-d₃ (99% D-atom purity)

  • Solvent : Pyridine (dry, distilled)

  • Molar Ratio : 1:5 (Neu5Ac methyl ester : Ac₂O-d₃)

  • Temperature : 0–4°C (ice bath)

  • Duration : 6–8 hours

The intermediate, N-trideuterioacetylneuraminic acid methyl ester, is isolated via rotary evaporation and purified using silica gel chromatography.

Acetylation of Hydroxyl Groups

The hydroxyl groups at positions 2,4,7,8,9 are acetylated using acetic anhydride under controlled conditions:

Reaction Conditions

  • Reagent : Acetic anhydride (Ac₂O)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C

  • Duration : 12–16 hours

Excess reagents are removed under reduced pressure, and the product is precipitated in cold diethyl ether. The final compound is characterized by HPLC (>95% purity) and mass spectrometry (m/z 536.501 for [M+H]⁺).

Industrial-Scale Production Refinements

Large-scale synthesis optimizes yield and cost-efficiency through:

  • Continuous Flow Reactors : Enhance mixing and temperature control during esterification and acetylation.

  • Automated Purification Systems : Employ flash chromatography and crystallization for high-throughput isolation.

  • Quality Control : Rigorous NMR (¹H, ¹³C, ²H) and LC-MS/MS analyses to verify deuteration efficiency and positional acetylation.

Analytical Validation

ParameterMethodSpecification
Deuteration Purity ²H NMR≥98% D-atom incorporation
Acetylation Sites ESI-MS/MSPositions 2,4,7,8,9 confirmed
Chemical Purity HPLC-UV (220 nm)≥95%
Isotopic Enrichment High-Resolution MSm/z 536.501 ± 0.001

Challenges and Mitigation Strategies

  • Isotopic Dilution : Trace moisture during deuteration reduces isotopic purity. Use of molecular sieves and anhydrous solvents mitigates this.

  • Regioselective Acetylation : Competing acetylation at non-target hydroxyls is minimized by stoichiometric reagent control and low-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 involves its interaction with specific molecular targets, such as glycoproteins. It acts by modifying the terminal sugar residues of glycoproteins, thereby influencing various biological pathways and processes .

Comparison with Similar Compounds

Non-Deuterated Analog: N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate (CAS: 73208-82-9)

  • Structural Similarity : Identical backbone but lacks deuterium substitution.
  • Applications: Used as a synthetic intermediate in glycoconjugate chemistry and sialic acid derivatization.
  • Physical Properties: Similar boiling point (~646°C) and density (~1.4 g/cm³) to the deuterated form, as inferred from its non-esterified analogue (CAS: 4887-11-0) .
  • Cost : Priced significantly lower than the deuterated variant (e.g., TRC A187030 at ~$1,500/mg vs. TRC A187032 at $3,000/mg) .

N-Acetylneuraminic Acid 2,4,7,8,9-Pentaacetate (CAS: 4887-11-0)

  • Structural Difference : Lacks the methyl ester group, resulting in a free carboxylic acid.
  • Reactivity : The free acid enhances solubility in polar solvents and facilitates conjugation reactions (e.g., coupling to proteins or lipids) .
  • Applications : Primarily used in enzymatic assays and glycan synthesis rather than analytical quantification .

N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate (CAS: 84380-10-9)

  • Structural Difference : Missing the 2-O-acetyl group.
  • Synthetic Utility : Acts as a precursor for selective acetylation or functionalization at the C2 position .
  • Physical Properties : Lower molecular weight (MW: ~521 g/mol vs. ~577 g/mol for the pentaacetate) and altered solubility profile .

Glycolyl-Modified Analog: 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolylneuraminic Acid Methyl Ester

  • Structural Difference : Replaces the N-acetyl group with N-glycolyl, altering hydrophilicity and receptor binding.
  • Biological Relevance: Found in non-human sialic acids (e.g., porcine), making it relevant in xenotransplantation and immunology studies .

Comparative Data Table

Compound Name CAS Number Deuterated? Acetyl Groups Key Applications Price (1 mg)
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 950508-99-3 Yes (d3) 5 Isotope dilution MS/NMR, metabolic tracing $3,000
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate 73208-82-9 No 5 Synthetic intermediate, glycobiology $1,500
N-Acetylneuraminic Acid 2,4,7,8,9-Pentaacetate 4887-11-0 No 5 Enzymatic assays, glycan synthesis ~$1,000
N-Acetylneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate 84380-10-9 No 4 Selective derivatization $180/250 mg
2,4,7,8,9-Penta-O-acetyl-N-acetylglycolylneuraminic Acid Methyl Ester 118977-26-7 No 5 Immunology, xenotransplantation Not listed

Stability and Handling

  • Storage: Both deuterated and non-deuterated forms require storage at -20°C to prevent hydrolysis of acetyl groups .
  • Safety : Acetylated compounds may release acetic acid upon degradation, necessitating use in well-ventilated areas .

Biological Activity

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (often referred to as Neu5AcMe) is a highly modified form of sialic acid, characterized by the presence of five acetyl groups and a methyl ester. This compound is primarily utilized in advanced glycobiology research and as a precursor in the synthesis of complex sialic acid-containing compounds. Its biological activity is significant in various biochemical pathways, particularly in carbohydrate chemistry and enzymatic processes.

  • Molecular Formula : C22H31NO14
  • Molecular Weight : 533.48 g/mol
  • CAS Number : 73208-82-9
  • Purity : ≥95% (HPLC)
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in organic solvents, less soluble in water

Biological Significance

N-Acetylneuraminic Acid (Neu5Ac) plays a crucial role in cellular interactions and signaling. Its derivatives have been implicated in various biological activities:

  • Immune Modulation : Neu5AcMe has shown potential as a modulator of immune responses. Research indicates that it can interact with interleukin-4 (IL-4), influencing immune cell behavior and potentially serving as a therapeutic target for immune-related diseases .
  • Cellular Recognition : Sialic acids are known to be involved in cell-cell recognition processes. Neu5AcMe can affect the binding affinity of pathogens to host cells, thereby influencing infection dynamics .
  • Bacterial Nutrition : Neu5Ac derivatives are utilized by commensal bacteria in the human gut, such as E. coli, highlighting their role as a nutrient source that supports gut microbiota health .

Case Study 1: Interaction with IL-4

A study investigated the interaction between Neu5Ac derivatives and IL-4 in human tissues. It was found that these compounds could bind to mucins enriched with sialylated lactones, suggesting their role in modulating immune responses during inflammation .

Case Study 2: Sialic Acids in Cancer Biology

In malignant melanocytes, Neu5AcMe was identified as a predominant sialic acid component. This suggests that its expression may play a role in immune evasion mechanisms employed by tumors . The study emphasized the need for further exploration of Neu5Ac derivatives in cancer immunology.

Case Study 3: Gut Microbiome Interaction

Research highlighted the presence of Neu5AcMe and its lactone forms in various gut compartments, indicating their importance in supporting bacterial colonization and metabolism within the intestines . This underscores the significance of sialic acids in maintaining gut health.

Applications

N-Acetylneuraminic Acid Methyl Ester is primarily used for:

  • Research Tool : As an advanced research tool for studying sialic acid metabolism.
  • Synthesis Precursor : In the synthesis of complex sialic acid-containing compounds.
  • Analytical Chemistry : Employed as a specialized standard in analytical chemistry and chromatography.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Immune ModulationModulates IL-4 mediated immune responses
Cellular RecognitionInfluences pathogen binding to host cells
Nutritional SourceServes as a nutrient for gut bacteria
Cancer BiologyInvolved in tumor immune evasion mechanisms

Q & A

Q. What are the key steps in synthesizing and characterizing N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3?

The synthesis typically involves selective acetylation and deuteration of the parent sialic acid derivative. Key steps include:

  • Acetylation : Protecting hydroxyl groups at positions 2,4,7,8,9 using acetic anhydride under controlled pH and temperature .
  • Deuteration : Introducing deuterium atoms (d3) via isotopic exchange or labeled precursors, often using deuterated methanol (CD3OD) in the esterification step .
  • Characterization : Confirm structural integrity via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for acetyl group positions) and mass spectrometry (MS) to verify isotopic purity (e.g., m/z shifts corresponding to d3 labeling) .

Q. What experimental protocols are recommended for handling and storing this compound?

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of acetyl groups .
  • Solubility : Use anhydrous dimethyl sulfoxide (DMSO) or deuterated chloroform (CDCl3) for NMR studies .
  • Safety : Follow lab safety protocols for volatile organic compounds (e.g., use fume hoods, avoid skin contact) .

Q. How is isotopic purity assessed, and why is it critical for MS/NMR studies?

  • Assessment : Isotopic purity is quantified using high-resolution MS to detect non-deuterated impurities. For example, a purity of ≥98% d3 labeling ensures minimal interference in metabolic tracing .
  • Impact : Contamination with non-deuterated species can skew quantitative MS data, leading to false-positive results in tracer studies .

Advanced Research Questions

Q. How can this compound be applied in metabolic tracing of sialic acid pathways?

  • Experimental Design :
    • Labeling : Introduce the deuterated compound into cell cultures or animal models to track sialic acid incorporation into glycoproteins .
    • MS Analysis : Use LC-MS/MS to quantify deuterated vs. endogenous sialic acid ratios, identifying turnover rates in pathways like ganglioside biosynthesis .
  • Data Interpretation : Normalize against internal standards (e.g., <sup>13</sup>C-labeled sialic acid) to correct for ionization efficiency variations .

Q. How should researchers address discrepancies in isotopic labeling efficiency across experiments?

  • Common Causes : Variability in deuteration reaction conditions (e.g., pH, catalyst activity) or degradation during storage .
  • Mitigation :
    • Standardize synthetic protocols (e.g., reaction time, deuterium source).
    • Pre-screen batches via MS before critical experiments .
    • Include a non-deuterated control to quantify background signals .

Q. What are the best practices for studying its role in glycoprotein interactions?

  • Glycan Release : Treat glycoproteins with neuraminidase to release sialic acid residues, followed by derivatization with the deuterated compound for MS detection .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity changes when glycoproteins are modified with deuterated sialic acid .

Q. How can degradation products be identified and minimized during long-term studies?

  • Degradation Pathways : Hydrolysis of acetyl groups or ester bonds under humid or basic conditions .
  • Analysis : Monitor via HPLC or TLC for free sialic acid or mono-acetylated byproducts.
  • Prevention : Use desiccants during storage and avoid aqueous buffers unless immediately prior to use .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting PointNot reported (decomposes upon heating)
Boiling Point646.1°C (predicted)
Density1.4 g/cm³
SolubilityDMSO, CDCl3, acetone

Q. Table 2: Isotopic Purity Assessment Methods

MethodTargetAcceptable Threshold
High-Resolution MSd3 labeling≥98%
<sup>2</sup>H NMRDeuteriumNo non-deuterated peaks

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Reactant of Route 2
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N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

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